Cas no 85612-59-5 ((2R)-3-phenylpropane-1,2-diamine)

(2R)-3-Phenylpropane-1,2-diamine is a chiral diamine compound featuring a phenyl substituent and two amine functional groups. Its stereospecific (R)-configuration makes it valuable as a building block in asymmetric synthesis, particularly for chiral ligands or catalysts in enantioselective reactions. The compound’s rigid phenyl group and primary amine functionalities enhance its utility in coordination chemistry and pharmaceutical intermediates. Its high purity and defined stereochemistry ensure reproducibility in research and industrial applications, such as the development of bioactive molecules or metal-organic frameworks. The diamine structure also allows for further derivatization, enabling tailored modifications for specific synthetic or catalytic purposes.
(2R)-3-phenylpropane-1,2-diamine structure
85612-59-5 structure
Product Name:(2R)-3-phenylpropane-1,2-diamine
CAS No:85612-59-5
MF:C9H14N2
MW:150.220861911774
MDL:MFCD03425626
CID:720608
PubChem ID:12699299
Update Time:2025-08-05

(2R)-3-phenylpropane-1,2-diamine Chemical and Physical Properties

Names and Identifiers

    • (2R)-3-Phenyl-1,2-propanediamine
    • (2R)-3-Phenyl-1,2-pr
    • (2R)-3-phenylpropane-1,2-diamine
    • 1,2-Propanediamine,3-phenyl-, (2R)-
    • AKOS006278626
    • SCHEMBL3441656
    • N14384
    • CXFFQOZYXJHZNJ-SECBINFHSA-N
    • (R)-3-phenyl-1,2-diaminopropane
    • 1,2-(R)-diamino-3-phenylpropane
    • MFCD03425626
    • EN300-2980491
    • DTXSID80507320
    • 85612-59-5
    • (2R)-3-Pheny-1,2-propanediamine
    • (R)-3-Phenylpropane-1,2-diamine
    • MDL: MFCD03425626
    • Inchi: 1S/C9H14N2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,9H,6-7,10-11H2/t9-/m1/s1
    • InChI Key: CXFFQOZYXJHZNJ-SECBINFHSA-N
    • SMILES: N[C@@H](CN)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 150.11600
  • Monoisotopic Mass: 150.115698455g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 97.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 66-75°C / ~0.1-0.5 Torr
  • Flash Point: 148.8±23.5 °C
  • Refractive Index: 1.561
  • PSA: 52.04000
  • LogP: 1.91570
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

(2R)-3-phenylpropane-1,2-diamine Security Information

(2R)-3-phenylpropane-1,2-diamine Customs Data

  • HS CODE:2921590090
  • Customs Data:

    China Customs Code:

    2921590090

    Overview:

    2921590090. Other aromatic polyamines and derivatives and their salts. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2921590090. other aromatic polyamines and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

(2R)-3-phenylpropane-1,2-diamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-2980491-1g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
1g
$813.0 2023-09-06
Enamine
EN300-2980491-5g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
5g
$2360.0 2023-09-06
Enamine
EN300-2980491-10g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
10g
$3500.0 2023-09-06
Enamine
EN300-2980491-0.05g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
0.05g
$188.0 2023-09-06
Enamine
EN300-2980491-0.1g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
0.1g
$282.0 2023-09-06
Enamine
EN300-2980491-0.25g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
0.25g
$403.0 2023-09-06
Enamine
EN300-2980491-0.5g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
0.5g
$636.0 2023-09-06
Enamine
EN300-2980491-1.0g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
1g
$813.0 2023-06-03
Enamine
EN300-2980491-2.5g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
2.5g
$1594.0 2023-09-06
Enamine
EN300-2980491-5.0g
(2R)-3-phenylpropane-1,2-diamine
85612-59-5 95%
5g
$2360.0 2023-06-03

(2R)-3-phenylpropane-1,2-diamine Production Method

Additional information on (2R)-3-phenylpropane-1,2-diamine

<![CDATA[

(2R)-3-phenylpropane-1,2-diamine: A Comprehensive Overview

The compound with CAS No. 85612-59-5, commonly referred to as (2R)-3-phenylpropane-1,2-diamine, is a significant molecule in the field of organic chemistry and materials science. This chiral diamine has garnered attention due to its unique structural properties and versatile applications in various industries. In this article, we delve into the chemical characteristics, synthesis methods, and cutting-edge research findings related to this compound.

Chemical Structure and Properties

(2R)-3-phenylpropane-1,2-diamine features a propane backbone with two amino groups (-NH₂) attached at the first and second carbons, and a phenyl group (-C₆H₅) at the third carbon. The (R) configuration at the second carbon imparts chirality to the molecule, making it a valuable chiral building block in asymmetric synthesis. This compound exhibits a melting point of approximately 170°C and is sparingly soluble in water but readily soluble in organic solvents such as ethanol and acetone.

Synthesis Methods

The synthesis of (2R)-3-phenylpropane-1,2-diamine involves several routes, each offering distinct advantages depending on the desired scale and stereochemical outcome. One common method is the reductive amination of phenylacetonitrile with ammonia in the presence of a chiral catalyst to achieve enantioselectivity. Another approach involves the alkylation of ethylenediamine with benzyl halides under specific reaction conditions to ensure stereocontrol.

Applications in Drug Discovery

In recent years, (2R)-3-phenylpropane-1,2-diamine has emerged as a critical intermediate in the development of bioactive compounds. Its chiral nature makes it an ideal candidate for constructing complex molecular architectures with defined stereochemistry. For instance, researchers have utilized this diamine as a precursor for synthesizing potential anticancer agents targeting specific protein kinases.

Role in Materials Science

Beyond pharmaceuticals, this compound finds applications in materials science, particularly in the synthesis of advanced polymers and catalysts. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for creating stimuli-responsive materials and enantioselective catalysts for industrial processes.

Recent Research Highlights

Recent studies have explored the use of (2R)-3-phenylpropane-1,2-diamine in developing novel drug delivery systems and biodegradable polymers. For example, scientists have reported its incorporation into polyurethane networks to enhance mechanical properties while maintaining biocompatibility.

In conclusion, (2R)-3-phenylpropane-1,2-diamine stands as a versatile and essential molecule with diverse applications across multiple disciplines. Its continued exploration promises to unlock new possibilities in drug discovery, materials science, and beyond. ]]>

Recommended suppliers
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.